molecular formula C13H10F2O2 B8033988 5-(Benzyloxy)-2,4-difluorophenol CAS No. 1881329-61-8

5-(Benzyloxy)-2,4-difluorophenol

Cat. No.: B8033988
CAS No.: 1881329-61-8
M. Wt: 236.21 g/mol
InChI Key: VVRXWROSSBRIEZ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2,4-difluorophenol: is an organic compound characterized by the presence of a benzyloxy group attached to a difluorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2,4-difluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-difluorophenol and benzyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Benzyloxy)-2,4-difluorophenol can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various hydroxy derivatives.

    Substitution: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of benzoquinones or other oxidized phenolic compounds.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its phenolic structure.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Industry:

    Materials Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2,4-difluorophenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds and participate in various interactions, influencing the activity of biological molecules. The benzyloxy group enhances its lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

    2,4-Difluorophenol: Lacks the benzyloxy group, making it less lipophilic.

    5-(Methoxy)-2,4-difluorophenol: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness: 5-(Benzyloxy)-2,4-difluorophenol is unique due to the presence of both benzyloxy and difluorophenol groups, which confer distinct chemical and physical properties. This combination enhances its potential for various applications compared to its analogs.

Properties

IUPAC Name

2,4-difluoro-5-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c14-10-6-11(15)13(7-12(10)16)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRXWROSSBRIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701278564
Record name Phenol, 2,4-difluoro-5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881329-61-8
Record name Phenol, 2,4-difluoro-5-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881329-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,4-difluoro-5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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